molecular formula C10H8ClNO3 B15222493 Methyl 5-chloro-3-oxoindoline-2-carboxylate

Methyl 5-chloro-3-oxoindoline-2-carboxylate

Cat. No.: B15222493
M. Wt: 225.63 g/mol
InChI Key: KIUGLTQGCCADJK-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-oxoindoline-2-carboxylate typically involves the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 5-chloro-3-oxoindoline-2-carboxylic acid.

    Reduction: Formation of 5-chloro-3-hydroxyindoline-2-carboxylate.

    Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-3-oxoindoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloroindoline-2,3-dione: A precursor in the synthesis of Methyl 5-chloro-3-oxoindoline-2-carboxylate.

    Methyl 5-chloroindoline-2-carboxylate: Lacks the keto group at the 3rd position.

    Methyl 3-oxoindoline-2-carboxylate: Lacks the chloro group at the 5th position.

Uniqueness

This compound is unique due to the combination of the chloro, keto, and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3

InChI Key

KIUGLTQGCCADJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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